molecular formula C13H18BNO5 B1426198 2-(2-Methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1257792-67-8

2-(2-Methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1426198
CAS No.: 1257792-67-8
M. Wt: 279.1 g/mol
InChI Key: JKHCSEPRRUKNJR-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Substituent Position Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for boronic ester derivatives, specifically designating it as this compound. This nomenclature reflects the compound's structural organization, where the dioxaborolane ring system serves as the primary heterocyclic framework. The compound is registered under Chemical Abstracts Service number 1257792-67-8, providing unambiguous identification in chemical databases. Alternative nomenclature includes 2-methoxy-3-nitro-phenylboronic acid pinacol ester, which emphasizes its relationship to the corresponding free boronic acid.

The substituent positioning analysis reveals a carefully defined arrangement on the benzene ring system. The methoxy group occupies the ortho position (position 2) relative to the boron attachment point, while the nitro group is located at the meta position (position 3). This specific substitution pattern creates a unique electronic environment that distinguishes this compound from other nitrophenyl boronic ester isomers. The molecular formula C₁₃H₁₈BNO₅ indicates the presence of thirteen carbon atoms, eighteen hydrogen atoms, one boron atom, one nitrogen atom, and five oxygen atoms. The tetramethyl substitution on the dioxaborolane ring provides steric protection for the boron center while maintaining the cyclic structure essential for stability.

The systematic naming convention for dioxaborolane derivatives follows specific rules established for five-membered heterocyclic compounds containing boron. The 1,3,2-dioxaborolane designation indicates that oxygen atoms occupy positions 1 and 3, while boron occupies position 2 in the five-membered ring. The 4,4,5,5-tetramethyl substitution pattern refers to the geminal dimethyl groups at positions 4 and 5 of the dioxaborolane ring, commonly known as the pinacol moiety. This structural feature is derived from pinacol (2,3-dimethyl-2,3-butanediol), which forms the protective ester linkage with the boronic acid functionality.

Molecular Geometry and Crystallographic Data

The molecular architecture of this compound exhibits characteristic features common to arylboronic ester derivatives. The compound possesses a molecular weight of 279.1 daltons, reflecting its substantial molecular framework. The dioxaborolane ring adopts a nearly planar configuration, with the boron atom exhibiting trigonal planar geometry when considering its bonding to the two ring oxygen atoms and the aryl carbon. This planarity facilitates conjugation between the boron center and the aromatic system, contributing to the compound's chemical reactivity patterns.

Crystallographic analysis of related boronic ester compounds provides insights into the expected structural parameters for this molecule. The boron-oxygen bond distances in pinacol boronic esters typically range from 1.31 to 1.35 angstroms, which are shorter than corresponding distances in free boronic acids. The boron-carbon bond length connecting the boron center to the aromatic ring generally measures between 1.55 and 1.58 angstroms, slightly longer than typical carbon-carbon single bonds due to the electronegativity difference between boron and carbon. The dioxaborolane ring exhibits minimal deviation from planarity, with the tetramethyl substitution providing significant steric hindrance around the boron center.

The nitro group substituent introduces additional structural complexity through its electron-withdrawing character and potential for intramolecular interactions. In related nitrophenyl boronic acid structures, the nitro group can adopt conformations that either minimize steric interactions or maximize electronic stabilization. The methoxy substituent at the ortho position relative to the boron attachment point creates an electron-rich environment that can influence the overall electronic distribution within the molecule. The spatial arrangement of these substituents determines the compound's reactivity profile and its behavior in various chemical transformations.

Property Value Unit
Molecular Weight 279.1 g/mol
Molecular Formula C₁₃H₁₈BNO₅ -
Chemical Abstracts Service Number 1257792-67-8 -
Melting Point Range Variable °C
Physical Form Crystalline -

Comparative Analysis with Ortho-, Meta-, and Para-Nitrophenyl Boronic Esters

The systematic comparison of nitrophenyl boronic ester isomers reveals significant differences in their chemical and physical properties based on nitro group positioning. The ortho-nitrophenyl derivative, represented by 4,4,5,5-tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane with Chemical Abstracts Service number 190788-59-1, exhibits a molecular weight of 249.07 daltons. This compound lacks the methoxy substituent present in the target molecule, resulting in reduced molecular complexity and altered electronic properties. The ortho positioning of the nitro group creates potential for intramolecular interactions with the boron center, influencing both stability and reactivity patterns.

The para-nitrophenyl isomer, identified as 4-nitrophenylboronic acid pinacol ester with Chemical Abstracts Service number 171364-83-3, demonstrates distinct characteristics compared to the ortho and meta variants. The para substitution pattern places the nitro group in a position that maximizes its electron-withdrawing effect through resonance while minimizing steric interactions with the boron center. This positioning typically results in enhanced stability and predictable reactivity patterns in cross-coupling reactions. The compound maintains the same tetramethyl-dioxaborolane framework, allowing for direct comparison of electronic effects based solely on substitution patterns.

The meta-nitrophenyl derivatives present intermediate characteristics between the ortho and para isomers. Multiple meta-substituted variants exist, including compounds with additional methoxy substituents at different positions. The 2-(4-methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane isomer, with Chemical Abstracts Service number 1073353-81-7, demonstrates how methoxy group positioning influences overall molecular properties. Similarly, the 2-(2-methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane variant with Chemical Abstracts Service number 1185019-97-9 shows different substitution patterns affecting molecular behavior.

Compound Chemical Abstracts Service Number Molecular Weight (g/mol) Nitro Position Additional Substituents
This compound 1257792-67-8 279.1 Meta 2-Methoxy
4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane 190788-59-1 249.07 Ortho None
4-Nitrophenylboronic acid pinacol ester 171364-83-3 Variable Para None
2-(4-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 1073353-81-7 279.1 Ortho 4-Methoxy
2-(2-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 1185019-97-9 279.1 Para 2-Methoxy

The electronic effects of different substitution patterns significantly influence the chemical behavior of these compounds. The target compound, with its 2-methoxy-3-nitro substitution pattern, experiences a complex interplay between the electron-donating methoxy group and the electron-withdrawing nitro group. This combination creates a unique electronic environment that affects both the stability of the boronic ester linkage and the reactivity toward nucleophilic and electrophilic species. The positioning of these substituents also influences the compound's participation in cross-coupling reactions, particularly Suzuki-Miyaura coupling processes where the electronic character of the aryl group significantly affects reaction rates and selectivity.

Steric considerations play equally important roles in determining the relative properties of these isomers. The ortho substitution pattern in related compounds can create significant steric hindrance that affects both the stability of the boronic ester and its accessibility to reaction partners. In contrast, para substitution typically minimizes steric interactions while maximizing electronic communication through the aromatic system. The meta substitution pattern of the target compound represents an intermediate case where moderate electronic effects are combined with minimal steric interference, potentially providing an optimal balance for many synthetic applications.

Properties

IUPAC Name

2-(2-methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)9-7-6-8-10(15(16)17)11(9)18-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHCSEPRRUKNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Reaction of Pinacol with Trimethyl Borate

Method Overview:

This is the most established and efficient route for synthesizing the core boronate ester, 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The process involves the condensation of pinacol with trimethyl borate under reflux conditions in an inert atmosphere.

Reaction Conditions:

Procedure Details:

  • A flask equipped with a reflux condenser, stirrer, inert gas inlet, and thermocouple is charged with pinacol and trimethyl borate.
  • The mixture is heated under reflux for 6 hours, maintaining an inert atmosphere to prevent moisture or oxygen interference.
  • Post-reaction, the mixture is cooled, distilled at atmospheric pressure, and the product is collected as a distillate with a boiling point around 159°C.
  • The high-yield process (up to 90%) indicates robustness and scalability.

Research Reference:

This method is supported by literature indicating that the condensation of pinacol with boron esters under reflux conditions reliably produces boronate esters with high purity and yield.

Functionalization with 2-Bromo-5-methyl-thiazole Derivatives

Method Overview:

While primarily used for synthesizing derivatives containing the nitrophenyl moiety, this method involves a Suzuki-Miyaura cross-coupling reaction to attach the 2-methoxy-3-nitrophenyl group to the boronate ester.

Reaction Conditions:

  • Reagents: 2-bromo-5-methyl-thiazole, boronate ester (prepared as above), palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium), sodium carbonate
  • Solvent: 1,4-dioxane
  • Temperature: Reflux (~100°C)
  • Duration: 4 hours
  • Yield: Approximately 26% (noted as moderate, possibly due to side reactions or incomplete conversion)

Procedure Details:

  • The boronate ester reacts with the aryl halide in the presence of a palladium catalyst and base.
  • The mixture is refluxed, monitored via TLC until completion.
  • Post-reaction workup involves filtration, concentration, and recrystallization to isolate the desired nitrophenyl boronate derivative.

Research Reference:

This pathway is documented in literature focusing on functionalization of boronate esters for complex molecule synthesis, emphasizing the importance of catalyst choice and reaction optimization.

Alternative Synthetic Routes

A. Direct Nitration of the Aromatic Boronate Ester:

  • Potential Approach: Nitration of the phenyl ring of the boronate ester using nitrating agents (e.g., nitric acid, sulfuric acid).
  • Challenges: Over-nitration or degradation of the boronate group; thus, this method is less favored.

B. Multi-step Synthesis from Aromatic Precursors:

  • Step 1: Synthesis of 2-methoxy-phenyl derivatives via electrophilic substitution.
  • Step 2: Introduction of nitro groups through controlled nitration.
  • Step 3: Conversion to boronate ester via reaction with boron reagents.

Note: These methods are more complex and less efficient compared to the pinacol-trimethyl borate route.

Summary Data Table

Method Reagents Conditions Yield Remarks
Pinacol + Trimethyl Borate Pinacol, Trimethyl Borate Reflux, inert atmosphere, 6h 90% Most efficient, scalable
Suzuki-Miyaura Coupling Boronate ester, aryl halide, Pd catalyst Reflux, 4h 26% Functionalization step
Nitration of Phenyl Boronate Nitric acid, sulfuric acid Controlled nitration Variable Less controlled, risk of degradation

Research Findings and Notes

  • The primary synthesis of the boronate ester core is best achieved via the condensation of pinacol with trimethyl borate, as it offers high yield and purity.
  • Functionalization with aromatic nitro compounds typically involves palladium-catalyzed cross-coupling reactions, which require precise control to optimize yield.
  • Alternative routes, such as nitration or multi-step aromatic substitution, are less preferred due to potential side reactions and lower efficiency.
  • The synthesis process must be conducted under inert atmospheres and anhydrous conditions to prevent hydrolysis or oxidation of boronate intermediates.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used in Suzuki-Miyaura cross-coupling reactions. It can also undergo oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and a base like sodium carbonate are commonly used.

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Nucleophiles like amines or alcohols under mild conditions.

Major Products Formed:

  • Suzuki-Miyaura Coupling: Biaryl compounds.

  • Oxidation: Nitroso derivatives or carboxylic acids.

  • Reduction: Amines or hydroxylamines.

  • Substitution: Ether or amine derivatives.

Scientific Research Applications

This compound finds applications in various fields:

  • Chemistry: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological assays to study enzyme activities and cellular processes.

  • Medicine: It is used in the development of diagnostic tools and therapeutic agents.

  • Industry: It is employed in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(2-Methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a boronic ester intermediate, which then undergoes transmetalation with a palladium catalyst in Suzuki-Miyaura coupling reactions. The molecular targets and pathways involved include the activation of the boronic ester group and the subsequent cross-coupling with organic halides.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features
Target Compound 2-OCH₃, 3-NO₂ 281.10 Ortho-methoxy and meta-nitro groups create a polarized aromatic system.
2-(4-Methoxy-3-nitrophenyl) isomer 4-OCH₃, 3-NO₂ 281.10 Para-methoxy group enhances resonance stabilization but reduces steric hindrance .
2-(2-Methoxy-5-nitrophenyl) isomer 2-OCH₃, 5-NO₂ 281.10 Meta-nitro and para-methoxy groups yield distinct electronic effects (similarity score: 0.99) .
2-(4-Methyl-3-nitrophenyl) derivative 4-CH₃, 3-NO₂ 263.10 Methyl group increases steric bulk but lacks electron-donating resonance effects .
2-(3,5-Dimethoxyphenyl) derivative 3,5-di-OCH₃ 264.11 Electron-rich ring facilitates oxidative coupling but reduces stability in acidic conditions .

Table 2: Reactivity and Application Comparison

Compound Yield in Synthesis Key Applications Reactivity Notes
Target Compound Not explicitly reported (analogues: ~75–92%) Suzuki couplings, bioconjugation Nitro group deactivates the ring, slowing transmetalation but enhancing selectivity in electron-deficient systems .
2-(4-Methoxybenzyl) derivative 83% C–H borylation High yield due to para-substitution favoring oxidative addition .
2-(2-Chloro-5-methylphenyl) isomer 26% Medicinal chemistry intermediates Low yield attributed to steric hindrance and competing isomer formation .
2-(3-Methylsulfonylphenyl) derivative N/A Enzyme inhibition (e.g., USP7 inhibitors) Sulfonyl group enhances solubility and target binding .

Electronic Effects and Stability

  • Nitro Group Impact : The meta-nitro group in the target compound withdraws electron density via inductive effects, reducing the aryl ring’s nucleophilicity. This contrasts with derivatives lacking nitro groups (e.g., 2-(4-methoxyphenyl)), which exhibit faster reaction rates in cross-couplings .
  • Stability : Nitro-substituted boronate esters are generally stable under ambient conditions but may decompose under strong acidic or basic conditions due to boron-oxygen bond cleavage .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2-(2-Methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodological Answer :

  • 1H and 13C NMR : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to resolve signals. The pinacol methyl groups typically appear as a singlet near δ 1.3 ppm in 1H NMR, while the aromatic protons (methoxy and nitro-substituted phenyl ring) show splitting patterns between δ 6.5–8.5 ppm. Compare shifts with structurally analogous dioxaborolanes (e.g., 2-nitrophenyl derivatives ).

  • IR Spectroscopy : Identify B-O (≈1350 cm⁻¹) and aromatic C-NO₂ (≈1520 cm⁻¹) stretches.

  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (expected [M+H]+ ≈ 320–330 g/mol based on related compounds ).

    Table 1: Key Spectroscopic Data

    TechniqueExpected Signals/PeaksReference
    1H NMRδ 1.3 (s, 12H, pinacol CH₃), δ 6.8–8.0 (m, aromatic H)
    13C NMRδ 25–27 (pinacol CH₃), δ 110–160 (aromatic C)
    IR1350 cm⁻¹ (B-O), 1520 cm⁻¹ (NO₂)

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Under inert atmosphere (argon) at –20°C to prevent hydrolysis of the boronate ester .
  • Handling : Use gloveboxes or Schlenk techniques for moisture-sensitive reactions. Pre-dry solvents (e.g., THF over Na/benzophenone) to minimize decomposition .
  • Purity Monitoring : Regular TLC or HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect hydrolyzed boronic acid byproducts .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions using this boronic ester be optimized for low-yield scenarios?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or SPhos-based catalysts. For electron-deficient aryl partners (e.g., nitro groups), Pd(OAc)₂ with XPhos ligand may improve efficiency .

  • Base Selection : Use Cs₂CO₃ or K₃PO₄ in polar aprotic solvents (DMF, DMSO) to enhance coupling rates. Avoid strongly basic conditions (e.g., NaOH) to prevent boronate decomposition .

  • Temperature Control : Optimize between 80–110°C (microwave-assisted heating reduces side reactions).

  • Workflow : Monitor reaction progress via LC-MS and isolate products via flash chromatography (silica gel, hexane/EtOAc gradient).

    Table 2: Reaction Optimization Parameters

    ParameterRecommendationReference
    CatalystPd(OAc)₂/XPhos
    BaseCs₂CO₃
    SolventDMF
    Temp.100°C (microwave)

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

  • Methodological Answer :

  • Systematic Testing : Prepare saturated solutions in varied solvents (e.g., THF, EtOH, DCM) at 25°C and 60°C. Quantify solubility via gravimetric analysis or UV-Vis spectroscopy (λmax ≈ 270 nm for nitroaromatics ).
  • Crystallography : Single-crystal X-ray diffraction (if feasible) to correlate solid-state packing with solubility trends .
  • Contradiction Analysis : Compare literature protocols for solvent purity, temperature control, and agitation methods. For example, sonication may artificially inflate solubility measurements .

Q. What strategies mitigate decomposition during long-term storage or extended reactions?

  • Methodological Answer :

  • Stabilizers : Add radical inhibitors (e.g., BHT) or store in amber vials to prevent photodegradation .
  • Inert Conditions : Use septum-sealed flasks with argon headspace during reactions. For storage, pre-purge vials with argon and include molecular sieves (3Å) .
  • Quality Control : Periodically test stored samples via 1H NMR for hydrolysis (appearance of boronic acid OH peak ≈ δ 8–10 ppm) .

Data Contradiction Analysis

Q. How should conflicting reactivity data (e.g., unexpected byproducts in cross-coupling) be addressed?

  • Methodological Answer :

  • Mechanistic Probes : Conduct control experiments without the palladium catalyst to rule out thermal or base-mediated decomposition.
  • Isolation of Byproducts : Use preparative TLC or HPLC to isolate and characterize side products (e.g., nitro group reduction products under reducing conditions) .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) to assess transition-state energetics and identify competing pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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